![molecular formula C9H13Cl3FN3O3S2 B11985106 2-fluoro-N-(2,2,2-trichloro-1-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11985106.png)
2-fluoro-N-(2,2,2-trichloro-1-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}ethyl)acetamide
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Overview
Description
2-FLUORO-N-[2,2,2-TRICHLORO-1-({[(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]ACETAMIDE is a complex organic compound with the molecular formula C9H13Cl3FN3O3S2 and a molecular weight of 400.708 g/mol . This compound is notable for its unique structure, which includes multiple halogen atoms and a thienyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-FLUORO-N-[2,2,2-TRICHLORO-1-({[(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]ACETAMIDE typically involves multiple steps, including halogenation and thioamide formation. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that such compounds are often synthesized through a series of nucleophilic substitution reactions, starting with a suitable fluorinated precursor and incorporating the thienyl and trichloroethyl groups under controlled conditions .
Chemical Reactions Analysis
2-FLUORO-N-[2,2,2-TRICHLORO-1-({[(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove halogen atoms or to alter the thienyl group.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Researchers might explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-FLUORO-N-[2,2,2-TRICHLORO-1-({[(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]ACETAMIDE is not well-documented. its structure suggests that it could interact with biological molecules through hydrogen bonding, halogen bonding, and hydrophobic interactions. The presence of the thienyl group indicates potential interactions with sulfur-containing enzymes or proteins .
Comparison with Similar Compounds
Similar compounds include:
2-FLUORO-N-{2,2,2-TRICHLORO-1-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)AMINO]ETHYL}ACETAMIDE: This compound has a similar structure but includes a cyano group and a benzothienyl moiety.
2-FLUORO-N-(2,2,2-TRICHLORO-1-((4-TOLUIDINOCARBOTHIOYL)AMINO)ETHYL)BENZAMIDE: This compound features a toluidinocarbothioyl group and a benzamide structure. The uniqueness of 2-FLUORO-N-[2,2,2-TRICHLORO-1-({[(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]ACETAMIDE lies in its specific combination of halogen atoms and the thienyl group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13Cl3FN3O3S2 |
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Molecular Weight |
400.7 g/mol |
IUPAC Name |
2-fluoro-N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-3-yl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C9H13Cl3FN3O3S2/c10-9(11,12)7(15-6(17)3-13)16-8(20)14-5-1-2-21(18,19)4-5/h5,7H,1-4H2,(H,15,17)(H2,14,16,20) |
InChI Key |
HJZFEDWXIZKPQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CF |
Origin of Product |
United States |
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